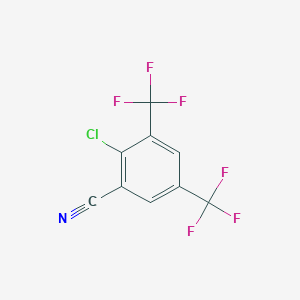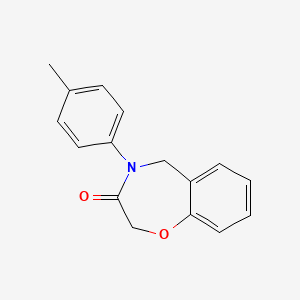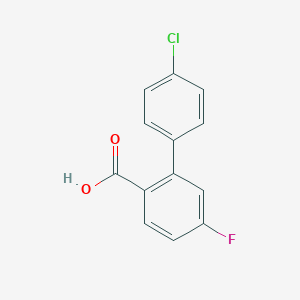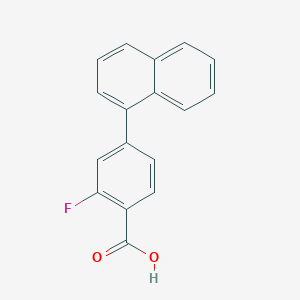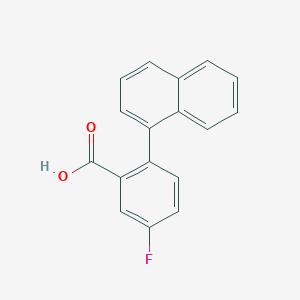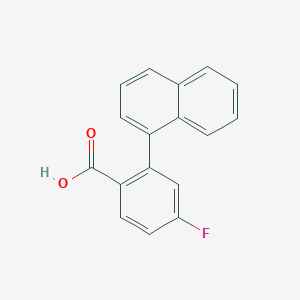
4-Fluoro-2-(naphthalen-1-yl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-(naphthalen-1-yl)benzoic acid, or 4-FNB, is a fluorinated organic compound belonging to the family of benzoic acids. It is a white solid that is soluble in organic solvents and has a melting point of about 190 °C. 4-FNB has been extensively studied and has been found to have a wide range of biological applications. It has been used in the synthesis of a variety of organic compounds, as well as in the development of new drugs. Additionally, 4-FNB has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and diabetes.
科学研究应用
4-FNB has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of organic compounds and as a catalyst in the oxidation of alcohols. Additionally, 4-FNB has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. Furthermore, 4-FNB has been used in the development of new drugs, as well as in the synthesis of new materials.
作用机制
The mechanism of action of 4-FNB is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and thromboxanes. Additionally, 4-FNB has been found to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid.
Biochemical and Physiological Effects
4-FNB has been found to have a wide range of biochemical and physiological effects. For example, it has been found to inhibit the production of prostaglandins, thromboxanes, and arachidonic acid. Additionally, 4-FNB has been found to reduce inflammation, as well as to reduce the growth of certain cancer cells. Furthermore, 4-FNB has been found to have anti-diabetic effects, as well as to reduce the risk of cardiovascular diseases.
实验室实验的优点和局限性
The advantages of using 4-FNB in laboratory experiments include its low cost, its high solubility in organic solvents, and its low toxicity. Additionally, 4-FNB is relatively stable, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 4-FNB in laboratory experiments. For example, it is not suitable for use in the synthesis of some organic compounds, due to its relatively low reactivity. Additionally, 4-FNB may be degraded in the presence of strong acids or bases, making it unsuitable for use in some laboratory experiments.
未来方向
There are a number of potential future directions for 4-FNB research. For example, further studies could be conducted to investigate the potential therapeutic applications of 4-FNB, such as its use in the treatment of various diseases, including cancer, inflammation, and diabetes. Additionally, further studies could be conducted to investigate the mechanism of action of 4-FNB and its effects on various biochemical and physiological processes. Furthermore, further studies could be conducted to investigate the potential use of 4-FNB in the synthesis of a variety of organic compounds, as well as in the development of new drugs and materials.
合成方法
4-FNB can be synthesized from the reaction of 4-fluorobenzaldehyde and naphthalene-1-sulfonic acid in the presence of a base. The reaction is carried out in an aqueous medium at a temperature of about 70 °C. The product is then isolated by precipitation and purified by recrystallization.
属性
IUPAC Name |
4-fluoro-2-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-12-8-9-15(17(19)20)16(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCWFEDSKPSLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


